molecular formula C11H14Cl3N B1504452 4-(3,4-Dichlorophenyl)piperidine CAS No. 99329-54-1

4-(3,4-Dichlorophenyl)piperidine

Cat. No. B1504452
CAS RN: 99329-54-1
M. Wt: 266.6 g/mol
InChI Key: OLLFIIRHBCZFGF-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)piperidine is a chemical compound with the molecular formula C11H14Cl2N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A review paper by Frolov and Vereshchagin summarizes recent scientific literature on the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)piperidine includes a piperidine ring attached to a dichlorophenyl group . The exact structure can be determined using software like SHELXT .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A paper by Frolov and Vereshchagin discusses these reactions in detail.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dichlorophenyl)piperidine, such as its density, melting point, and boiling point, can be found in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Enantiomers and Derivatives : The compound has been used in the synthesis of its enantiomers, focusing on the design of asymmetric reactions and utilization of various enzymes and catalysts. This process is crucial in creating optically active compounds with potential therapeutic applications (Yamashita et al., 2015).

  • Structural Modifications for Drug Development : Structural modifications of 4-(3,4-Dichlorophenyl)piperidine derivatives have been explored to identify selective ligands for neurotransmitter transporters. This research is significant in the development of potential antidepressants and other neurological drugs (He et al., 2005).

  • Gastric Antisecretory Agents : Analogues of 4-(3,4-Dichlorophenyl)piperidine have been investigated for their potential as nonanticholinergic gastric antisecretory agents, offering alternatives for peptic ulcer treatment (Scott et al., 1983).

  • Opioid Receptor Agonists : Research has been conducted on 4-(3,4-Dichlorophenyl)piperidine derivatives as kappa-opioid receptor agonists. These findings are crucial in understanding pain management and developing new analgesics (Scopes et al., 1992).

  • Piperidine as a Catalyst in Synthesis : Piperidine, a component of 4-(3,4-Dichlorophenyl)piperidine, is used as a catalyst in synthesizing biologically active compounds, demonstrating its versatility in medicinal chemistry (Sroor, 2019).

  • Dopamine Receptor Ligands : Studies have shown the potential of 4-(3,4-Dichlorophenyl)piperidine derivatives as selective ligands for human dopamine receptors, indicating their possible use in treating neurological disorders (Rowley et al., 1997).

  • Antioxidant Potency : Some derivatives have been analyzed for their antioxidant properties, contributing to research in oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).

  • X-ray Diffraction and Molecular Analysis : The compound has been characterized using single-crystal X-ray diffraction, highlighting its molecular structure and potential interactions in drug design (Karthik et al., 2021).

  • NK1 Receptor Antagonists : Research has been conducted on the antagonistic activity of 4-(3,4-Dichlorophenyl)piperidine derivatives on the NK1 receptor, which is significant in understanding inflammation and pain pathways (Kubota et al., 1998).

  • Piperidine Derivatives as Corrosion Inhibitors : Piperidine derivatives have been investigated for their effectiveness as corrosion inhibitors, showcasing the compound's utility in industrial applications (Sankarapapavinasam et al., 1991).

Future Directions

Piperidine derivatives, including 4-(3,4-Dichlorophenyl)piperidine, have potential for future research due to their significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been the subject of more than 7000 papers in the last five years .

properties

IUPAC Name

4-(3,4-dichlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREIFEVUVSLMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)piperidine

CAS RN

99329-54-1
Record name 4-(3,4-Dichlorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99329-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-dichlorophenyl)piperidine;hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A balloon filled with hydrogen was charged into a solution of 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (107 mg, 0.41 mmol) in the presence of 5% Pd/C (5% mmol) after the system was degassed. The reaction was stirred at rt for 2 h, filtered, rinsed with MeOH and then concentrated to give 4-(3,4-Dichlorophenyl)piperidine hydrochloride (79 mg, 72% yield) as an oil. MS found: 266.4 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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